molecular formula C22H21NO2 B7830901 4-(5-methyl-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid

4-(5-methyl-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid

Cat. No.: B7830901
M. Wt: 331.4 g/mol
InChI Key: QXPQWTQAPVPYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is a complex organic compound featuring an indole ring system substituted with a phenyl group and a benzoic acid moiety

Properties

IUPAC Name

4-(5-methyl-2-phenyl-4,5,6,7-tetrahydroindol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-15-7-12-20-18(13-15)14-21(16-5-3-2-4-6-16)23(20)19-10-8-17(9-11-19)22(24)25/h2-6,8-11,14-15H,7,12-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPQWTQAPVPYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(N2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-methyl-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid typically involves multiple steps, starting with the construction of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the indole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Formation of indole-3-carboxylic acid derivatives.

  • Reduction: Reduction of the indole ring to produce indoline derivatives.

  • Substitution: Introduction of various substituents on the phenyl ring, leading to a range of substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its indole core is particularly useful in the construction of pharmaceuticals and other bioactive compounds.

Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. These activities make them valuable in the development of new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drugs targeting various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(5-methyl-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The phenyl group and benzoic acid moiety contribute to the compound's binding affinity and specificity.

Molecular Targets and Pathways:

  • Receptors: The compound may interact with G-protein-coupled receptors (GPCRs) and other receptor types.

  • Enzymes: It can inhibit or activate certain enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: Similar structure but lacks the phenyl group.

  • 5-Methylindole-2-carboxylic acid: Similar indole core with a different substitution pattern.

  • 2-Phenylindole-5-carboxylic acid: Similar phenyl group placement but different indole substitution.

Uniqueness: 4-(5-methyl-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)benzoic acid is unique due to its specific combination of the indole ring, phenyl group, and benzoic acid moiety. This combination provides distinct chemical and biological properties compared to other indole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.